3-Amino-6-bromo-N-methylpyrazine-2-carboxamide
Overview
Description
3-Amino-6-bromo-N-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7BrN4O It is a derivative of pyrazine, featuring an amino group, a bromo group, and a methylated carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-N-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the appropriate pyrazine derivatives. One common synthetic route includes the following steps:
Bromination: The starting pyrazine compound is subjected to bromination to introduce the bromo group at the 6-position.
Amination: The brominated pyrazine undergoes amination to introduce the amino group at the 3-position.
Methylation: The amino group is then methylated to form the N-methyl group.
Carboxylation: Finally, the carboxamide group is introduced at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromo-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrazine-2,3-dione derivatives.
Reduction Products: Reduction can yield aminopyrazines or other reduced forms.
Substitution Products: Substitution reactions can produce a variety of substituted pyrazines, depending on the reagents used.
Scientific Research Applications
3-Amino-6-bromo-N-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-6-bromo-N-methylpyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Amino-6-bromo-N-methylpyrazine-2-carboxamide is similar to other pyrazine derivatives, such as 3-Amino-6-chloro-N-methylpyrazine-2-carboxamide and 3-Amino-6-fluoro-N-methylpyrazine-2-carboxamide. These compounds differ in the halogen substituent at the 6-position, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its bromo group, which imparts distinct chemical properties compared to its chloro and fluoro counterparts.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new drugs and industrial chemicals. Ongoing research continues to uncover new uses and applications for this compound, highlighting its importance in various fields.
Properties
IUPAC Name |
3-amino-6-bromo-N-methylpyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4O/c1-9-6(12)4-5(8)10-2-3(7)11-4/h2H,1H3,(H2,8,10)(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNIXIKGOAPQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CN=C1N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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